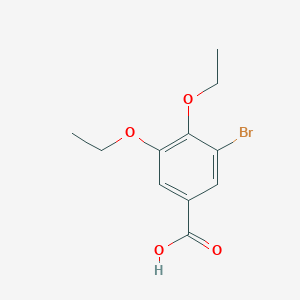

3-Bromo-4,5-diethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Bromo-4,5-diethoxybenzoic acid often involves halogenation, methoxylation, and carboxylation steps. For example, brominated derivatives of benzoic acid have been synthesized through multi-step chemical processes, including bromination and hydrolysis, starting from simple benzoic acid precursors or other related compounds (Chen Bing-he, 2008). These methodologies can potentially be adapted for the synthesis of this compound by incorporating steps for diethoxy substitution.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids and their derivatives has been elucidated using techniques such as X-ray diffraction, demonstrating the influence of substituents on molecular conformation and intermolecular interactions. For instance, studies have shown how methoxy substituents affect the strength of halogen bonds in bromobenzoic acid derivatives (Pablo A. Raffo et al., 2016). These findings provide insights into the structural aspects of this compound, suggesting similar intermolecular interactions and geometrical features could be present.

Chemical Reactions and Properties

The chemical reactivity of bromo- and diethoxy-substituted benzoic acids involves nucleophilic substitution reactions, where the bromine atom can participate in various chemical transformations. Research on related compounds indicates the potential for forming diverse chemical structures through reactions with nucleophiles, leading to a wide range of derivatives (S. Mataka* et al., 1992). Such chemical versatility is indicative of the functional group reactivity in this compound.

Physical Properties Analysis

The physical properties of halogenated benzoic acids, including melting points, solubility, and crystalline structure, are significantly influenced by the nature and position of substituents on the benzene ring. For brominated and methoxy-substituted compounds, these properties have been characterized in detail, providing a basis for understanding the physical behavior of this compound under various conditions (Graham Smith & D. Lynch, 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and potential for forming esters and amides, can be inferred from studies on similar compounds. The presence of electron-donating methoxy groups and a bromine atom can influence the compound's reactivity, making it a versatile intermediate for further chemical modifications (P. Loll et al., 1996).

Scientific Research Applications

Isolation from Natural Sources

3-Bromo-4,5-diethoxybenzoic acid and similar bromophenol derivatives have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds were identified using various spectroscopic methods including IR, EIMS, FABMS, ESIMS, and NMR, and were found to be inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Antioxidant Properties

Studies have demonstrated that bromophenol derivatives, similar to this compound, isolated from marine red algae like Rhodomela confervoides, exhibit potent scavenging activity against radicals such as DPPH and ABTS. These compounds have shown potential applications in food and pharmaceutical fields as natural antioxidants due to their radical scavenging activity (Li et al., 2012).

Synthetic Applications

In synthetic chemistry, this compound and related compounds have been utilized as intermediates for preparing various medicaments. Their structure and synthetic conditions have been explored in research, highlighting their significance in pharmaceutical chemistry (Xu Dong-fang, 2000).

Molecular Recognition Studies

These compounds have also been involved in molecular recognition studies. For instance, 3,5-dihydroxybenzoic acid and its bromo derivative have been used in syntheses and analysis of molecular assemblies with N-donor compounds. This research indicates their potential in the design of supramolecular architectures (Varughese & Pedireddi, 2006).

Mechanism of Action

Target of Action

Benzoic acid derivatives are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “3-Bromo-4,5-diethoxybenzoic acid”. Benzoic acid derivatives often work by interacting with enzymes or receptors in the body, altering their function .

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .

Result of Action

Without specific studies, it’s hard to determine the exact molecular and cellular effects of “this compound”. Benzoic acid derivatives can have a variety of effects, depending on their specific functional groups and the cells or tissues they interact with .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

properties

IUPAC Name |

3-bromo-4,5-diethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNPMOZAIFPDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

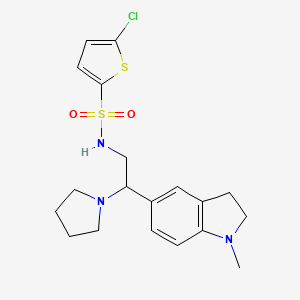

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

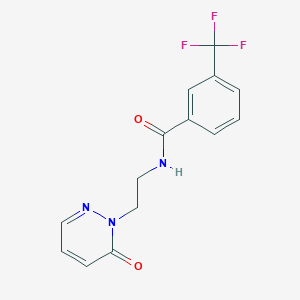

![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)

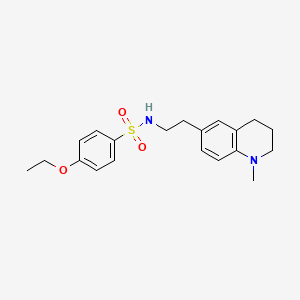

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)